

Application Notes and Protocols: Measuring Cytokine Release in Response to Rosmarinyl Glucoside Treatment

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Compound of Interest

Compound Name: *Rosmarinyl glucoside*

Cat. No.: *B1649428*

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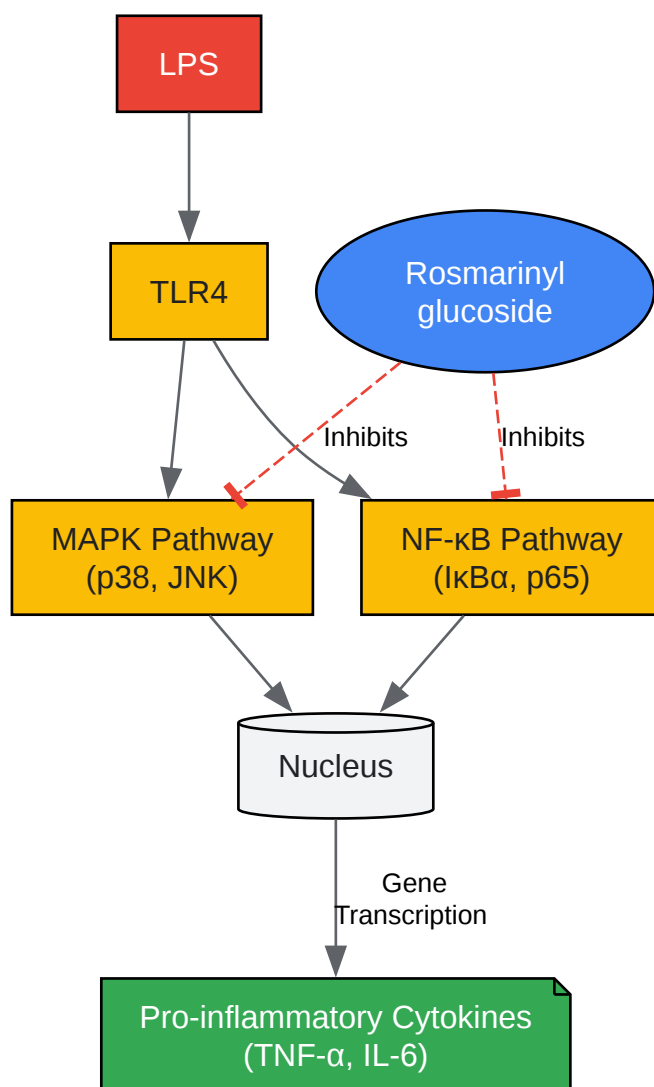
Introduction

Cytokine release assays are critical tools in immunology and drug development for assessing the immunomodulatory potential of therapeutic candidates.[1][2] An excessive release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe adverse effects.[3] Conversely, the inhibition of inflammatory cytokines is a key therapeutic strategy for many inflammatory diseases.[4][5] This document provides a detailed protocol for evaluating the effect of **Rosmarinyl glucoside** on cytokine release in cultured immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Rosmarinyl glucoside, a derivative of rosmarinic acid, is of interest for its potential anti-inflammatory properties. Related compounds have been shown to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6][7] This protocol details the use of a murine macrophage cell line, RAW 264.7, as an in vitro model to investigate these effects.[4][8][9]

Experimental Workflow

The overall experimental process involves culturing macrophages, pre-treating them with various concentrations of **Rosmarinyl glucoside**, stimulating them with LPS to induce an inflammatory response, collecting the cell culture supernatants, and finally, quantifying the levels of secreted cytokines using a sandwich ELISA.



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